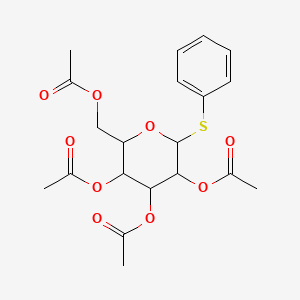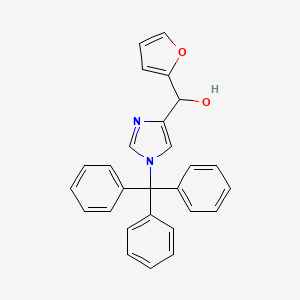
EthyleneDiamineTetraaceticAcidTetrasodium(Edta4Na)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EthyleneDiamineTetraaceticAcidTetrasodium, also known as tetrasodium ethylenediaminetetraacetate, is a white, water-soluble solid that serves as a chelating agent. It is the tetrasodium salt of ethylenediaminetetraacetic acid, which is widely used to bind metal ions in aqueous solutions. This compound is particularly effective in sequestering metal ions such as calcium and iron, making it useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of EthyleneDiamineTetraaceticAcidTetrasodium involves the neutralization of ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide or an equivalent sodium base. The reaction typically occurs in an aqueous medium, resulting in a highly soluble tetrasodium salt .
Industrial Production Methods
Industrial production of EthyleneDiamineTetraaceticAcidTetrasodium often involves the reaction of ethylenediamine with formaldehyde and sodium cyanide to form ethylenediaminetetraacetic acid, which is then neutralized with sodium hydroxide to produce the tetrasodium salt . This method is efficient and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
EthyleneDiamineTetraaceticAcidTetrasodium primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It can also participate in substitution reactions where the metal ions in the complex can be replaced by other metal ions .
Common Reagents and Conditions
Chelation Reactions: Typically involve metal ions such as calcium, iron, and magnesium in aqueous solutions.
Substitution Reactions: Can occur in the presence of competing metal ions under neutral to slightly basic conditions.
Major Products Formed
The major products of these reactions are metal-EDTA complexes, which are highly stable and water-soluble. These complexes are used in various applications, including water treatment and as additives in detergents .
Scientific Research Applications
EthyleneDiamineTetraaceticAcidTetrasodium has a wide range of applications in scientific research:
Biology: Employed in cell culture media to remove metal ions that could interfere with biological processes.
Industry: Utilized in the textile and paper industries to prevent metal ion impurities from affecting product quality.
Mechanism of Action
EthyleneDiamineTetraaceticAcidTetrasodium exerts its effects through chelation, where it binds to metal ions via its multiple carboxylate and amine groups. This binding forms stable, water-soluble complexes that prevent the metal ions from participating in unwanted chemical reactions. The primary molecular targets are metal ions such as calcium, iron, and magnesium, which are sequestered and rendered inactive .
Comparison with Similar Compounds
Similar Compounds
Disodium Ethylenediaminetetraacetate: Similar in structure but with only two sodium ions, making it less effective in chelation compared to the tetrasodium form.
Sodium Calcium Edetate: A mixed salt of ethylenediaminetetraacetic acid that is used in chelation therapy but has different binding properties compared to the tetrasodium form.
Triethylenetetramine: Another chelating agent with a different structure and binding affinity for metal ions.
Uniqueness
EthyleneDiamineTetraaceticAcidTetrasodium is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly versatile and effective in various applications, from industrial processes to medical treatments .
Properties
CAS No. |
13236-36-4 |
|---|---|
Molecular Formula |
C12H10O2S2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




